2-Chloro-5-fluoro-4-(4-fluorophenoxy)pyrimidine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Chloro-5-fluoro-4-(4-fluorophenoxy)pyrimidine is a heterocyclic aromatic compound that belongs to the pyrimidine family. This compound is characterized by the presence of chlorine and fluorine atoms, as well as a fluorophenoxy group attached to the pyrimidine ring. It is commonly used in various chemical and pharmaceutical research applications due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Chloro-5-fluoro-4-(4-fluorophenoxy)pyrimidine typically involves the reaction of 2-chloro-5-fluoropyrimidine with 4-fluorophenol. The reaction is usually carried out in the presence of a base such as potassium carbonate (K₂CO₃) and a suitable solvent like dimethylformamide (DMF). The reaction mixture is heated to facilitate the formation of the desired product .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactions using similar reagents and conditions as those used in laboratory synthesis. The process is optimized for higher yields and purity, often involving additional purification steps such as recrystallization or chromatography .
Chemical Reactions Analysis
Types of Reactions
2-Chloro-5-fluoro-4-(4-fluorophenoxy)pyrimidine can undergo various chemical reactions, including:
Nucleophilic substitution: The chlorine atom can be replaced by nucleophiles such as amines or thiols.
Oxidation and reduction: The compound can participate in redox reactions under appropriate conditions.
Coupling reactions: It can undergo Suzuki coupling reactions with boronic acids in the presence of palladium catalysts.
Common Reagents and Conditions
Nucleophilic substitution: Reagents like amines or thiols, and bases such as potassium carbonate (K₂CO₃).
Oxidation and reduction: Oxidizing agents like hydrogen peroxide (H₂O₂) or reducing agents like sodium borohydride (NaBH₄).
Coupling reactions: Boronic acids, palladium catalysts, and bases like potassium carbonate (K₂CO₃).
Major Products Formed
Nucleophilic substitution: Formation of substituted pyrimidines.
Oxidation and reduction: Formation of oxidized or reduced derivatives.
Coupling reactions: Formation of biaryl compounds.
Scientific Research Applications
2-Chloro-5-fluoro-4-(4-fluorophenoxy)pyrimidine has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential pharmaceutical intermediate in drug development.
Industry: Utilized in the production of agrochemicals and other specialty chemicals.
Mechanism of Action
The mechanism of action of 2-Chloro-5-fluoro-4-(4-fluorophenoxy)pyrimidine is largely dependent on its specific application. In biological systems, it may interact with various molecular targets, such as enzymes or receptors, leading to inhibition or activation of specific pathways. The exact molecular targets and pathways involved can vary based on the context of its use .
Comparison with Similar Compounds
Similar Compounds
- 2,4-Dichloro-5-fluoropyrimidine
- 2-Chloro-5-fluoropyrimidine
- 2-Chloro-5-fluoro-4-(2-fluorophenoxy)pyrimidine
Uniqueness
2-Chloro-5-fluoro-4-(4-fluorophenoxy)pyrimidine is unique due to the presence of both chlorine and fluorine atoms, as well as the fluorophenoxy group, which imparts distinct chemical and physical properties. These features make it a valuable compound for various research and industrial applications .
Properties
Molecular Formula |
C10H5ClF2N2O |
---|---|
Molecular Weight |
242.61 g/mol |
IUPAC Name |
2-chloro-5-fluoro-4-(4-fluorophenoxy)pyrimidine |
InChI |
InChI=1S/C10H5ClF2N2O/c11-10-14-5-8(13)9(15-10)16-7-3-1-6(12)2-4-7/h1-5H |
InChI Key |
YZDJQUBIFCLWPY-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC=C1OC2=NC(=NC=C2F)Cl)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.